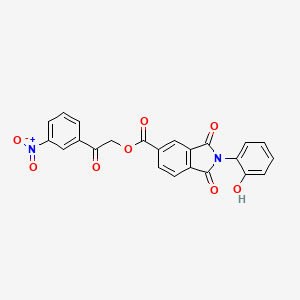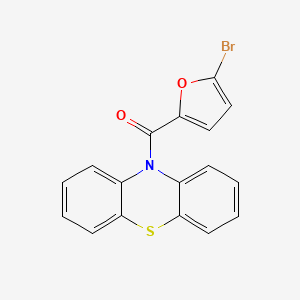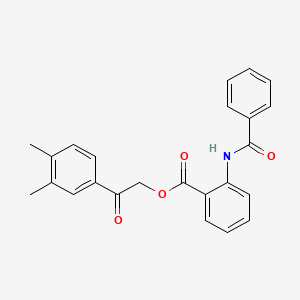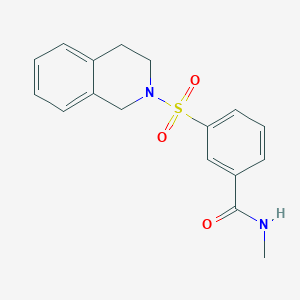
4-methoxy-3-(morpholin-4-ylsulfonyl)-N-(2-phenylethyl)benzamide
描述
4-methoxy-3-(morpholin-4-ylsulfonyl)-N-(2-phenylethyl)benzamide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a morpholinylsulfonyl group, and a phenylethyl group attached to a benzamide core. Its distinct chemical properties make it a subject of interest in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(morpholin-4-ylsulfonyl)-N-(2-phenylethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-phenylethylamine to yield the benzamide.
Introduction of the Morpholinylsulfonyl Group: The morpholinylsulfonyl group is introduced by reacting the benzamide with morpholine and a sulfonylating agent such as chlorosulfonic acid.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-methoxy-3-(morpholin-4-ylsulfonyl)-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Products may include 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Products may include 4-methoxy-3-(morpholin-4-ylsulfonyl)-N-(2-phenylethyl)aniline.
Substitution: Products depend on the nucleophile used, such as 4-hydroxy-3-(morpholin-4-ylsulfonyl)-N-(2-phenylethyl)benzamide.
科学研究应用
4-methoxy-3-(morpholin-4-ylsulfonyl)-N-(2-phenylethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 4-methoxy-3-(morpholin-4-ylsulfonyl)-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
4-methoxy-3-(morpholin-4-ylsulfonyl)-N-(2-phenylethyl)benzamide can be compared with other similar compounds, such as:
4-methoxy-N-(2-phenylethyl)benzamide: Lacks the morpholinylsulfonyl group, which may result in different chemical and biological properties.
3-(morpholin-4-ylsulfonyl)-N-(2-phenylethyl)benzamide: Lacks the methoxy group, which may affect its reactivity and interactions.
4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide: Lacks the phenylethyl group, which may influence its solubility and binding affinity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
属性
IUPAC Name |
4-methoxy-3-morpholin-4-ylsulfonyl-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-8-7-17(20(23)21-10-9-16-5-3-2-4-6-16)15-19(18)28(24,25)22-11-13-27-14-12-22/h2-8,15H,9-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYUYIWTMPHUAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B3480978.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B3480984.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3480989.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B3480991.png)
![3-methoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3481003.png)

![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide](/img/structure/B3481016.png)


![4,4'-biphenyldiyl bis[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate]](/img/structure/B3481048.png)
![2-(4-bromophenyl)-5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-oxadiazole](/img/structure/B3481051.png)



